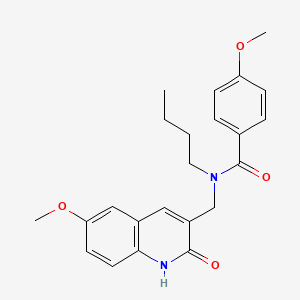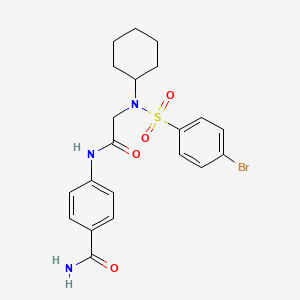![molecular formula C23H22N2O6S B7710950 4-[2-(azepan-1-yl)-2-oxoethoxy]-N-(3-methylphenyl)benzene-1-sulfonamide](/img/structure/B7710950.png)
4-[2-(azepan-1-yl)-2-oxoethoxy]-N-(3-methylphenyl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(azepan-1-yl)-2-oxoethoxy]-N-(3-methylphenyl)benzene-1-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery research. This compound is also known as AZD-9291 and is a third-generation epidermal growth factor receptor (EGFR) inhibitor.
Mecanismo De Acción
AZD-9291 selectively targets mutated forms of EGFR, which are commonly found in NSCLC patients. This compound irreversibly binds to the cysteine residue in the ATP-binding pocket of EGFR, resulting in inhibition of downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
AZD-9291 has been shown to inhibit the growth of NSCLC cells in vitro and in vivo. This compound also induces apoptosis (programmed cell death) in cancer cells, which further reduces tumor growth. In addition, AZD-9291 has minimal effects on normal cells, which reduces the risk of toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using AZD-9291 in lab experiments include its high selectivity for mutated forms of EGFR, its superior efficacy and safety compared to first and second-generation EGFR inhibitors, and its ability to induce apoptosis in cancer cells. However, the limitations of using AZD-9291 in lab experiments include its high cost, the need for specialized equipment and expertise to synthesize and handle the compound, and the limited availability of the compound.
Direcciones Futuras
There are several future directions for research on AZD-9291. One potential direction is to investigate the efficacy of this compound in combination with other drugs for the treatment of NSCLC. Another potential direction is to explore the use of AZD-9291 in the treatment of other types of cancer that have mutations in EGFR. Additionally, further research is needed to understand the long-term effects of AZD-9291 on normal cells and to develop strategies to minimize toxicity.
Métodos De Síntesis
The synthesis of AZD-9291 involves the reaction of 4-(3-chloro-4-fluorophenylamino)-6-methoxyquinazoline with 1-(2-((2-azepanyl)amino)-2-oxoethyl)-4-(dimethylamino)-2-buten-1-one in the presence of a palladium catalyst. The reaction proceeds through a series of steps, including N-arylation, Suzuki coupling, and amide bond formation, to yield the final product.
Aplicaciones Científicas De Investigación
AZD-9291 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of non-small cell lung cancer (NSCLC). This compound has been shown to selectively inhibit mutated forms of EGFR, which are commonly found in NSCLC patients. In addition, AZD-9291 has demonstrated superior efficacy and safety compared to first and second-generation EGFR inhibitors.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[4-[(3-methylphenyl)sulfamoyl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O6S/c1-16-3-2-4-18(11-16)25-32(27,28)20-8-6-19(7-9-20)29-14-23(26)24-13-17-5-10-21-22(12-17)31-15-30-21/h2-12,25H,13-15H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYUSJBRYHYRSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-{4-[(3-methylphenyl)sulfamoyl]phenoxy}acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



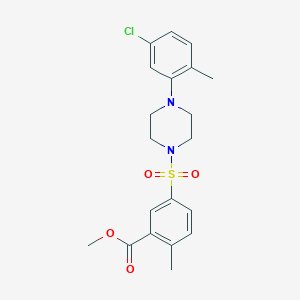
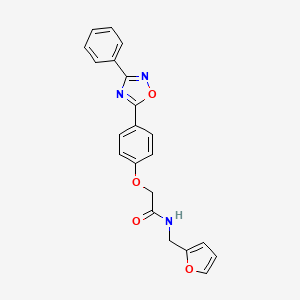
![3-(4-fluorophenyl)-N-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7710896.png)
![(E)-N'-(2-fluorobenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7710903.png)
![2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(2,6-diethylphenyl)acetamide](/img/structure/B7710905.png)
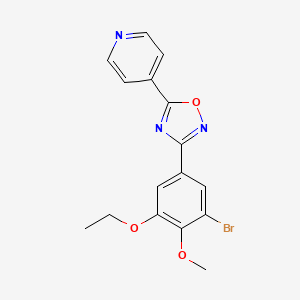

![N-benzyl-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7710927.png)
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzenesulfonamide](/img/structure/B7710934.png)
![1-[2-(N-methyl4-chlorobenzenesulfonamido)acetyl]piperidine-4-carboxamide](/img/structure/B7710945.png)
